molecular formula C25H24O12 B10779553 (1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid

(1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid

Cat. No.: B10779553
M. Wt: 516.4 g/mol
InChI Key: YDDUMTOHNYZQPO-HNVAYXLOSA-N
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Description

(1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid is a complex organic compound characterized by multiple hydroxyl groups and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the esterification of 3,4-dihydroxycinnamic acid derivatives with a cyclohexane-1,3,4,5-tetraol precursor under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the process may require refluxing the reactants in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts can be employed to scale up the production while maintaining the structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups in the ester linkages can be reduced to alcohols.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of cyclohexane-1,3,4,5-tetraol derivatives.

    Substitution: Formation of alkylated or acylated phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid is used as a precursor for synthesizing complex organic molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It may also serve as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.

Medicine

In medicine, the compound’s antioxidant properties are explored for potential therapeutic applications in preventing oxidative stress-related diseases. Its structural similarity to natural polyphenols makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the formulation of high-performance polymers and resins. Its ability to undergo various chemical modifications allows for the creation of materials with tailored properties.

Mechanism of Action

The mechanism of action of (1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid involves its interaction with free radicals, neutralizing them through electron donation from its hydroxyl groups. This antioxidant activity helps in reducing oxidative stress at the cellular level. The compound may also interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-cyclohexane-1-carboxylic acid: Lacks the additional hydroxyl groups on the cyclohexane ring.

    (1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid: Contains fewer hydroxyl groups, affecting its reactivity and solubility.

Uniqueness

The presence of multiple hydroxyl groups and ester linkages in (1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid makes it unique compared to its analogs. These functional groups enhance its antioxidant properties and provide multiple sites for chemical modification, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

IUPAC Name

(1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/t19?,20?,23?,25-/m1/s1

InChI Key

YDDUMTOHNYZQPO-HNVAYXLOSA-N

Isomeric SMILES

C1C(C(C(C[C@]1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

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